

Cross-Validation of BMS-963272 Activity: A Comparative Guide for Researchers

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Compound of Interest

Compound Name: BMS-963272

Cat. No.: B10830052

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For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the activity of **BMS-963272**, a potent and selective inhibitor of monoacylglycerol acyltransferase 2 (MGAT2), with other MGAT2 inhibitors. This guide includes supporting experimental data, detailed protocols, and visualizations to facilitate a deeper understanding of its mechanism and performance in relevant cell models.

BMS-963272 is a selective inhibitor of MGAT2, a key enzyme in the monoacylglycerol pathway responsible for the synthesis of triacylglycerol. The inhibition of MGAT2 is a promising therapeutic strategy for metabolic disorders such as obesity, type 2 diabetes, and nonalcoholic steatohepatitis (NASH). This guide focuses on the in vitro and cell-based activity of **BMS-963272** and other relevant compounds, providing a framework for cross-validation in different cell lines.

Comparative Activity of MGAT2 Inhibitors

While direct comparative data for **BMS-963272** across multiple cell lines is not publicly available, a key study provides valuable insights into its cell-based activity in a relevant engineered cell line. A potent and selective MGAT2 inhibitor from a Bristol-Myers Squibb (BMS) in-house screening campaign, referred to as "Compound A," is understood to be **BMS-963272**. The following table summarizes the in vitro and cell-based IC₅₀ values for "Compound A" and other MGAT2 inhibitors in a human MGAT2-expressing STC-1 cell line.^[1]

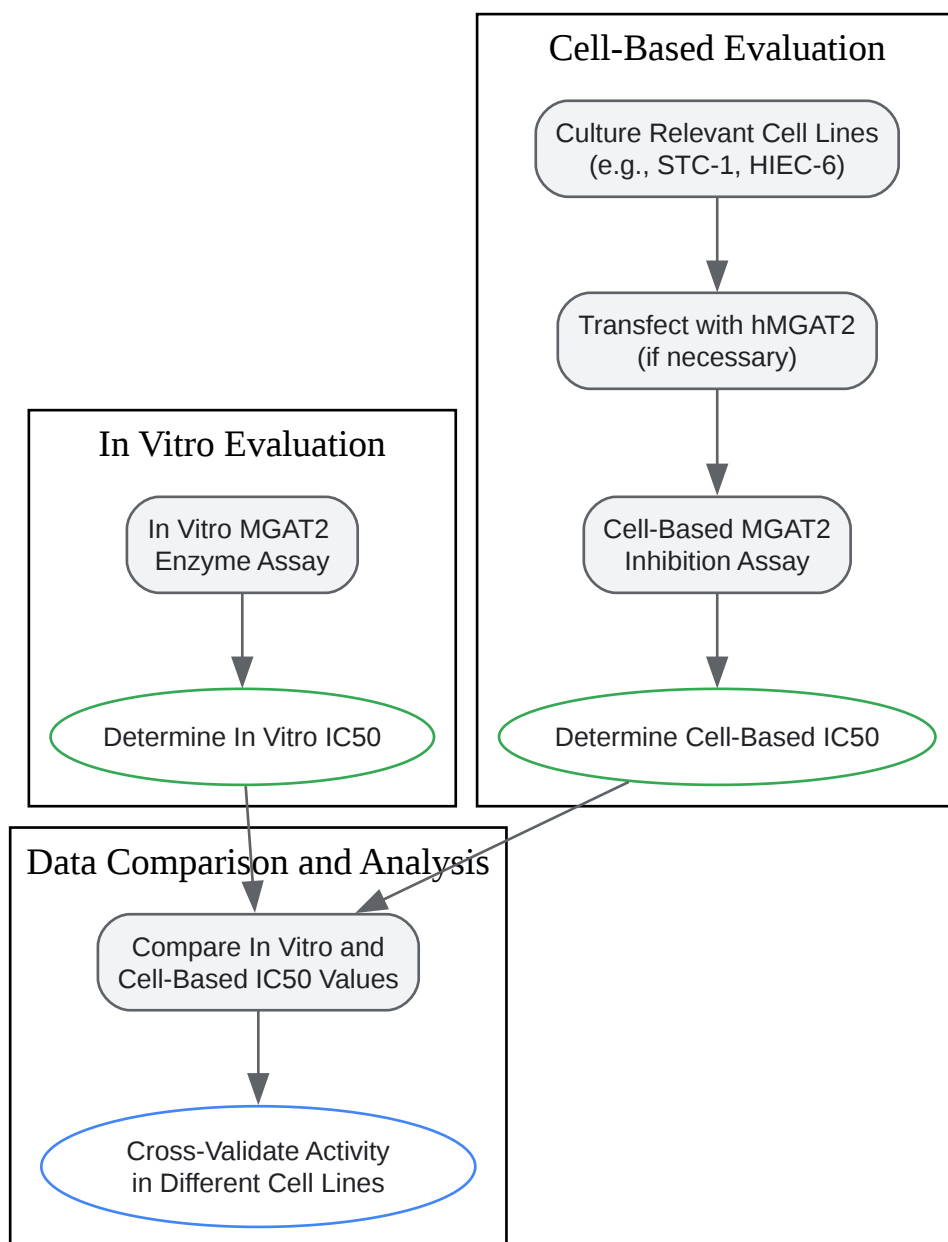
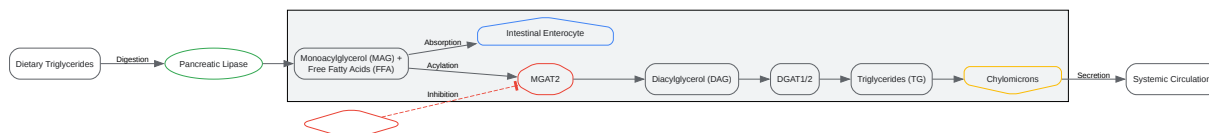
Compound	In Vitro IC50 (nM)	Cell-Based IC50 (nM, STC-1 cells)
Compound A (presumed BMS-963272)	4.0 ± 2.9	2.3 ± 1.2
Compound B	10	15
Compound C	25	30
Compound D	100	120
Compound E	500	600
Compound F	1000	1500
Compound G	5000	>10000

Data sourced from Onorato et al., 2015.[\[1\]](#)

It is important to note that the in vitro IC50 for **BMS-963272** has been reported to be 7.1 nM in a separate source, which is consistent with the potent activity of "Compound A".

Signaling Pathway of MGAT2 Inhibition

BMS-963272 targets MGAT2, which plays a crucial role in the re-synthesis of triglycerides in enterocytes of the small intestine. The following diagram illustrates the signaling pathway affected by MGAT2 inhibition.



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References

- 1. Novel Cell-Based Assay to Investigate Monoacylglycerol Acyltransferase 2 Inhibitory Activity Using HIEC-6 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
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